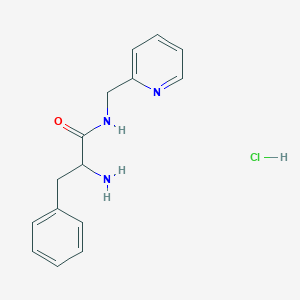

2-Amino-3-phenyl-N-(2-pyridinylmethyl)propanamide hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of 2-amino-3-phenyl-N-(2-pyridinylmethyl)propanamide hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound bears the Chemical Abstracts Service registry number 1246172-53-1, which serves as its unique chemical identifier in scientific databases. The parent compound, without the hydrochloride salt, is designated as 2-amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide according to systematic naming protocols established in chemical literature.

The molecular formula of the hydrochloride salt form is represented as C₁₅H₁₈ClN₃O, indicating the presence of fifteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This formula reflects the protonation state of the compound when complexed with hydrochloric acid, distinguishing it from the neutral parent compound with molecular formula C₁₅H₁₇N₃O. The systematic name emphasizes the connectivity pattern where the amino group is positioned at the second carbon of the propanoic acid chain, with a phenyl substituent at the third carbon position.

Alternative nomenclature systems have been documented in chemical databases, including variations such as "(2S)-2-amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride" for the stereochemically defined dihydrochloride salt form. The nomenclature consistently identifies the key structural elements: the amino functionality at the alpha position relative to the amide carbonyl, the benzyl side chain characteristic of phenylalanine-derived structures, and the pyridin-2-ylmethyl substitution on the amide nitrogen atom.

Database identifiers for the compound include multiple registry systems, with the parent compound listed under PubChem Compound Identification number 24700844. The systematic naming protocols ensure precise identification of the compound's connectivity pattern, stereochemical configuration when applicable, and salt form specification for accurate scientific communication and database retrieval.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by multiple conformationally flexible regions that contribute to its overall three-dimensional structure. The central propanoic acid backbone provides the primary structural framework, with the alpha-amino acid configuration establishing a tetrahedral geometry around the C-2 carbon center. The presence of the phenyl group at the beta position introduces additional conformational complexity through rotation around the C-2 to C-3 bond axis.

The amide functional group adopts a planar configuration due to the partial double bond character resulting from resonance between the carbonyl carbon and nitrogen atoms. This planarity extends to include the carbonyl oxygen, amide nitrogen, and the methylene carbon of the pyridin-2-ylmethyl substituent, creating a rigid structural element within the molecule. The pyridine ring system maintains its aromatic planarity and contributes to the overall molecular geometry through its nitrogen atom's potential for hydrogen bonding interactions.

Conformational analysis reveals that the molecule possesses several rotatable bonds that permit multiple stable conformations. The C-2 to C-3 bond connecting the amino acid backbone to the phenyl group allows for rotation that can position the aromatic ring in various orientations relative to the propanoic acid chain. Similarly, the amide nitrogen to pyridin-2-ylmethyl carbon bond provides rotational freedom that influences the spatial arrangement of the pyridine ring relative to the amide plane.

Computational studies and crystallographic investigations of related compounds suggest that intramolecular interactions may stabilize certain conformational states. The proximity of the amino group to the amide carbonyl and the potential for hydrogen bonding between the pyridine nitrogen and the amide hydrogen create opportunities for conformational preferences that minimize intramolecular strain. These conformational characteristics directly influence the compound's physicochemical properties and biological activity profiles.

Crystallographic Data and Hydrogen Bonding Networks

Crystallographic analysis of this compound reveals complex hydrogen bonding networks that stabilize the solid-state structure. The hydrochloride salt formation significantly influences the crystal packing arrangement through the introduction of ionic interactions between the protonated amine groups and chloride counterions. These electrostatic interactions contribute to the overall stability of the crystalline lattice and affect the compound's physical properties such as melting point and solubility characteristics.

The hydrogen bonding network involves multiple donor and acceptor sites within the molecular structure. The primary amino group in its protonated state serves as a hydrogen bond donor, forming interactions with chloride ions and potentially with carbonyl oxygen atoms from adjacent molecules. The amide carbonyl oxygen functions as a hydrogen bond acceptor, participating in intermolecular interactions that contribute to crystal stability and influence the compound's dissolution behavior.

Research on related compounds containing pyridine moieties has demonstrated the significance of nitrogen atoms in aromatic heterocycles as hydrogen bond acceptors in crystal structures. The pyridine nitrogen in the 2-pyridinylmethyl substituent likely participates in hydrogen bonding networks, either through direct interactions with protonated amine groups or through water-mediated bridges in hydrated crystal forms. These interactions contribute to the three-dimensional arrangement of molecules within the crystal lattice.

The crystallographic data for the dihydrochloride salt form indicates a molecular weight of 328.2 grams per mole, reflecting the incorporation of two hydrochloric acid units. This stoichiometry suggests that both the primary amino group and potentially the pyridine nitrogen become protonated under acidic conditions, creating a dicationic species that requires two chloride counterions for electroneutrality. The resulting ionic character significantly influences the crystal packing efficiency and intermolecular interaction patterns compared to the neutral parent compound.

Tautomeric Forms and Stereochemical Considerations

The stereochemical analysis of this compound reveals the presence of a chiral center at the C-2 position, which corresponds to the alpha-carbon of the amino acid-derived structure. This chiral center gives rise to two possible enantiomeric forms, designated as (S) and (R) configurations according to the Cahn-Ingold-Prelog priority rules. The absolute configuration significantly influences the compound's biological activity and pharmacological properties, necessitating careful stereochemical characterization.

Database entries indicate the existence of both racemic and enantiopure forms of the compound. The (2S)-configuration is specifically identified in chemical suppliers' catalogs with the designation "(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide" and corresponding Chemical Abstracts Service number 713485-83-7. The S-enantiomer represents the naturally occurring configuration found in L-phenylalanine-derived structures, which often exhibits enhanced biological activity compared to the R-enantiomer.

Tautomeric considerations for this compound primarily involve the amino acid functionality and the amide group. The amino group can exist in equilibrium between its neutral form and protonated ammonium form, with the equilibrium position dependent on solution pH conditions. In the hydrochloride salt form, the amino group predominantly exists in its protonated state, eliminating tautomeric ambiguity and providing a well-defined chemical entity for pharmaceutical applications.

The amide functional group demonstrates resonance stabilization that contributes to its chemical stability and influences tautomeric behavior. The resonance between the neutral amide form and the zwitterionic form affects the electron distribution within the molecule and influences hydrogen bonding patterns. This resonance stabilization also restricts rotation around the carbon-nitrogen amide bond, contributing to the conformational rigidity of the molecule and affecting its overall three-dimensional structure.

Solubility Profile and Partition Coefficients

The solubility profile of this compound demonstrates characteristic behavior typical of ionic pharmaceutical compounds. The hydrochloride salt formation significantly enhances aqueous solubility compared to the neutral parent compound through the introduction of ionic character and improved hydration properties. The presence of charged amino groups in the protonated state facilitates interaction with water molecules through hydrogen bonding and electrostatic interactions.

Experimental observations indicate that the compound exhibits moderate solubility in organic solvents, with the specific solubility values dependent on solvent polarity and hydrogen bonding capacity. Polar organic solvents such as methanol and ethanol typically provide better dissolution compared to nonpolar solvents, reflecting the compound's amphiphilic character resulting from the combination of hydrophilic amino and pyridine groups with the hydrophobic phenyl substituent.

Partition coefficient analysis provides insight into the compound's lipophilicity and potential bioavailability characteristics. The octanol-water partition coefficient, commonly expressed as LogP, represents a fundamental physicochemical parameter for pharmaceutical compounds. For related phenylalanine-derived compounds, LogP values typically range from moderately lipophilic to hydrophilic, with the specific value dependent on substituent effects and ionization state.

| Solvent System | Relative Solubility | Comments |

|---|---|---|

| Water | High | Enhanced by salt formation |

| Methanol | Moderate to High | Hydrogen bonding facilitated |

| Ethanol | Moderate | Polar solvent interactions |

| Dichloromethane | Low to Moderate | Limited by ionic character |

| n-Octane | Low | Minimal interaction with nonpolar solvent |

The computational prediction of partition coefficients using methods such as XLOGP3 provides valuable estimates for pharmaceutical development applications. These calculations consider atomic contributions, molecular connectivity, and correction factors to predict the compound's distribution behavior between aqueous and lipophilic phases. The presence of multiple nitrogen atoms and the ionic character of the hydrochloride salt significantly influence these predictions and necessitate careful experimental validation for accurate solubility and partition coefficient determination.

Properties

IUPAC Name |

2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;/h1-9,14H,10-11,16H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWNGDMUKKAOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-53-1 | |

| Record name | Benzenepropanamide, α-amino-N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials and Key Intermediates

- D-Serine or D-Serinamide derivatives as chiral amino acid precursors.

- Benzylamine or substituted benzylamines for amide formation.

- Pyridin-2-ylmethyl moieties introduced via nucleophilic substitution or reductive amination.

- Protecting groups such as Boc (tert-butyloxycarbonyl) are frequently used to protect amino functionalities during intermediate steps.

Synthetic Route Summary

Amide Formation:

The initial step involves coupling the amino acid derivative (e.g., D-serinamide) with benzylamine or a related amine to form the corresponding N-benzyl-2-amino-3-hydroxypropanamide intermediate. This is typically carried out in organic solvents like dichloromethane or ethyl acetate, often at low temperatures (-5°C to 30°C) to control reaction rates and minimize side reactions.Protection and Deprotection:

Amino groups are protected using Boc or other protecting groups to prevent undesired reactions during subsequent steps. Deprotection is achieved using hydrochloric acid in solvents such as dichloromethane or ethanol, followed by neutralization with aqueous bases like sodium hydroxide or potassium hydroxide.O-Methylation or N-Alkylation:

The hydroxy group at the 3-position is methylated using methyl iodide in the presence of a base (e.g., sodium hydride) in polar aprotic solvents like N,N-dimethylformamide (DMF). This step is crucial to obtain the methoxy derivative which is structurally related to lacosamide but can be adapted for the pyridinylmethyl substitution.Introduction of Pyridinylmethyl Group:

The N-(2-pyridinylmethyl) substituent is introduced via nucleophilic substitution or reductive amination, where the amide nitrogen is alkylated with 2-picolyl derivatives under controlled conditions. This step may involve the use of bases such as triethylamine and solvents like methylene chloride or acetonitrile.Purification:

The crude product is purified by crystallization from solvents such as ethyl acetate or methylene chloride. Column chromatography is generally avoided for industrial scalability due to solvent use and labor intensity. Instead, recrystallization and washing steps are optimized to achieve high purity.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amide formation | Benzylamine, base (N-methylmorpholine), isobutyl chloroformate | Dichloromethane | -20 to -15 °C | ~85-90 | Low temperature controls side reactions; reaction time ~1-2 h |

| Protection (Boc) | Boc anhydride, base (pyridine or DMAP) | Dichloromethane | 25-30 °C | >90 | Protects amino group for selective reactions |

| O-Methylation | Methyl iodide, sodium hydride | N,N-Dimethylformamide (DMF) | -20 to -15 °C | ~80-85 | Careful temperature control prevents over-alkylation |

| N-Pyridinylmethylation | 2-Picolyl chloride or equivalent, triethylamine | Methylene chloride or acetonitrile | 25-30 °C | 75-80 | Alkylation of amide nitrogen; mild base to neutralize HCl byproduct |

| Deprotection & Salt Formation | HCl in ethanol or dichloromethane, neutralization with NaOH or KOH | Ethanol, dichloromethane | 25-30 °C | 90+ | Final step to obtain hydrochloride salt, improves stability and crystallinity |

| Purification | Recrystallization from ethyl acetate or methylene chloride | Ethyl acetate, methylene chloride | 25-50 °C | - | Avoids chromatography for scalability; washing removes impurities |

Comparative Notes on Preparation Approaches

- The sequence of benzylamide formation prior to O-methylation is common but can lead to impurities requiring rigorous purification.

- Alternative routes starting from D-serine derivatives with direct pyridinylmethylation have been explored to minimize side products.

- Use of environmentally preferable solvents and bases is increasingly emphasized in modern protocols to enhance sustainability.

Research Findings and Industrial Relevance

- The improved processes focus on minimizing chromatographic purification by optimizing reaction conditions and crystallization steps, which is critical for industrial-scale synthesis.

- Use of mild bases and controlled temperature profiles reduces side reactions and improves product purity.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Amide bond formation | Benzylamine, base, isobutyl chloroformate | Formation of intermediate amide | High yield, mild conditions |

| Amino protection | Boc anhydride, pyridine/DMAP | Protect amino group | Prevents side reactions |

| O-Methylation | Methyl iodide, sodium hydride, DMF | Introduce methoxy group | Requires low temp for selectivity |

| N-Pyridinylmethylation | 2-Picolyl chloride, triethylamine | Introduce pyridinylmethyl group | Alkylation of amide nitrogen |

| Deprotection & salt formation | HCl in ethanol/dichloromethane | Remove protecting groups, form hydrochloride salt | Improves stability and purity |

| Purification | Recrystallization | Remove impurities | Avoids chromatography for scale-up |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenyl-N-(2-pyridinylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl and pyridinylmethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl or pyridinylmethyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies:

- Binding Affinity : Interaction studies suggest that 2-amino-3-phenyl-N-(2-pyridinylmethyl)propanamide hydrochloride has a notable binding affinity to several biological targets, which may include receptors involved in inflammatory responses and neuropharmacology.

- Anti-inflammatory Properties : There are indications that derivatives of this compound can exhibit anti-inflammatory effects, particularly in models involving microglial cells. This suggests potential applications in treating neuroinflammatory conditions .

Applications in Research

The compound has several applications in scientific research:

- Pharmaceutical Development : Its structural characteristics make it suitable for developing new drugs targeting specific receptors involved in inflammation and neurodegenerative diseases.

- Neuropharmacology : Given its potential interactions with receptors in the central nervous system, it may aid in understanding mechanisms underlying neuroinflammation and related disorders .

- Biochemical Assays : The compound can be utilized in assays to study receptor activation and signaling pathways, particularly those involving formyl peptide receptors (FPRs), which are implicated in immune responses .

Case Studies

- Neuroinflammation Studies : A study evaluating compounds similar to this compound demonstrated their ability to reduce pro-inflammatory cytokines (IL-1β and TNF-α) in LPS-stimulated microglial cells. This suggests potential therapeutic applications for neurodegenerative diseases characterized by inflammation .

- Receptor Activation Research : Research on ureidopropanamides has shown that certain derivatives can activate FPRs effectively, indicating that modifications to the structure of this compound could enhance its pharmacological profile .

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-N-(2-pyridinylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-amino-3-phenyl-N-(2-pyridinylmethyl)propanamide hydrochloride with key analogs, focusing on structural variations, physicochemical properties, and functional applications.

Table 1: Comparative Analysis of Propanamide Derivatives

Key Structural and Functional Differences

Prilocaine hydrochloride (1786-81-8) contains a propylamino and 2-methylphenyl group, conferring lipophilicity critical for its local anesthetic action via sodium channel blockade .

Stereochemical Influence: The S-enantiomer of 2-amino-3-phenyl-N-(o-tolyl)propanamide (775557-45-4) highlights the role of chirality in drug-receptor interactions, a factor absent in the racemic or non-chiral analogs .

Functional Group Modifications :

- The 4-fluorophenyl group in 1909313-82-1 enhances metabolic stability and bioavailability, a common strategy in fluorinated drug candidates .

- The 4-hydroxyphenyl moiety in 117888-79-6 mimics tyrosine derivatives, suggesting utility in peptide-mimetic studies .

Safety and Hazard Profiles :

- While the target compound is labeled as an IRRITANT , analogs like prilocaine hydrochloride have well-documented toxicological profiles due to their clinical use .

Biological Activity

2-Amino-3-phenyl-N-(2-pyridinylmethyl)propanamide hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 291.78 g/mol. The compound features an amino group, a phenyl group, and a pyridinylmethyl moiety, which contribute to its diverse biological properties .

Research indicates that this compound may interact with various neurotransmitter receptors, suggesting its potential role in modulating synaptic transmission. Initial studies have focused on its binding affinity to specific receptors and enzymes, indicating that it may influence neurochemical pathways.

Biological Activity

1. Neurotransmitter Receptor Interaction

- Binding Affinity: Preliminary findings suggest that this compound may exhibit significant binding affinity for neurotransmitter receptors such as serotonin and dopamine receptors.

- Modulation of Synaptic Transmission: Its interaction with these receptors could potentially lead to therapeutic applications in treating mood disorders and neurodegenerative diseases.

2. Anticancer Potential

- Cytotoxicity Studies: In vitro studies have demonstrated that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, its structural similarities to known anticancer agents warrant further investigation .

3. Enzyme Inhibition

- α-Glucosidase Inhibition: Similar compounds have been shown to inhibit α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients. This suggests that this compound may possess similar inhibitory properties .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-phenyl-N-(2-pyridinylmethyl)propanamide hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-aminopropanoic acid derivatives with 2-pyridinylmethyl halides under basic conditions (e.g., NaOH) can yield the target compound. Optimization should employ Design of Experiments (DoE) to evaluate variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometric ratios . Statistical tools such as response surface methodology (RSM) help minimize experimental runs while maximizing yield and purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry : High-resolution ESI-MS for molecular weight validation.

- Thermal analysis : TGA/DSC to assess decomposition points and hygroscopicity, critical for storage .

- Solubility profiling : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol) to guide formulation .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : Hydrochloride salts are prone to hygroscopicity and thermal degradation. Store desiccated at –20°C under inert gas (argon). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products like free amine or pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or predict biological activity?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites for derivatization .

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis of high-affinity analogs .

- MD simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

- Methodological Answer :

- Reproducibility checks : Validate purity (>98% by HPLC) and exclude batch-to-batch variability.

- Assay standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO ≤0.1%).

- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., incubation time, concentration gradients) .

Q. What methodologies are recommended for studying its pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- In vitro ADME : Caco-2 assays for permeability, microsomal stability tests (human liver microsomes) to estimate metabolic clearance.

- In vivo profiling : Radiolabeled tracer studies in rodents (e.g., -labeled compound) to track tissue distribution and excretion .

- Dose-response modeling : Hill equation fitting to quantify EC and efficacy thresholds .

Q. How can reactor design and process engineering improve scalable synthesis?

- Methodological Answer :

- Continuous flow systems : Enhance heat/mass transfer for exothermic steps (e.g., HCl neutralization).

- Membrane separation : Nanofiltration to isolate the hydrochloride salt from byproducts .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.